molecular formula C9H13N3O4 B1670253 2'-Deoxycytidine CAS No. 951-77-9

2'-Deoxycytidine

Cat. No. B1670253
CAS RN: 951-77-9
M. Wt: 227.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-SHYZEUOFSA-N
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Description

2’-Deoxycytidine (deoxyC) is a deoxyribonucleoside and a component of deoxyribonucleic acid . It is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position . DeoxyC can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor .


Synthesis Analysis

2’-Deoxycytidine (deoxyC) forms dCTP upon phosphorylation which is used to synthesis DNA via various DNA polymerases or reverse transcriptases . DeoxyC is the substrate for deoxycytidine deaminase (EC 3.5.4.14) which converts it into 2’-deoxyuridine .


Molecular Structure Analysis

The molecular formula of 2’-Deoxycytidine is C9H13N3O4 . The structure of deoxycytidine has been studied in complex with lamivudine and ADP .


Chemical Reactions Analysis

The reactions of SO4˙− with 2’-deoxycytidine lead to very different intermediates . DeoxyC forms dCTP upon phosphorylation which is used to synthesis DNA via various DNA polymerases or reverse transcriptases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Deoxycytidine include a density of 1.7±0.1 g/cm3, boiling point of 497.6±55.0 °C at 760 mmHg, and a molar refractivity of 51.8±0.5 cm3 .

Scientific Research Applications

Gene Reactivation and Cancer Treatment

2'-Deoxycytidine, particularly its analog 5-aza-2'-deoxycytidine, is used in reactivating genes silenced by DNA methylation. This reactivation is crucial in treating conditions like beta-thalassemia and certain cancers. For instance, in beta-thalassemia, patients show increased fetal globin expression after administration of this hypomethylating drug. It is also used to potentially reverse the silencing of tumor suppressor genes in cancer cells due to aberrant DNA methylation. Moreover, 5-aza-2'-deoxycytidine has demonstrated efficacy in reducing intestinal tumor multiplicity in specific mouse models, showcasing its potential as an anti-cancer agent (Jackson-Grusby et al., 1997).

Treatment of Myelodysplastic Syndrome

5-aza-2'-deoxycytidine (Decitabine) has shown promising results in treating high-risk myelodysplastic syndrome, especially in elderly patients. Clinical trials have observed significant responses in patients, including improvements in platelet counts and overall survival rates. This underscores its effectiveness in managing myelodysplastic syndromes, particularly in high-risk patient groups (Wijermans et al., 2000).

DNA Methylation and Mutagenicity

The mutagenicity of 5-aza-2'-deoxycytidine is notable, primarily mediated by mammalian DNA methyltransferase. This aspect is important in understanding both its therapeutic potential and risks. Studies involving the Escherichia coli lac I transgene have shown that mutations induced by 5-aza-2'-deoxycytidine predominantly occur at CpG dinucleotides, implicating DNA methyltransferase in the mutagenic mechanism. This insight is crucial for developing safer and more effective therapeutic strategies involving this compound (Jackson-Grusby et al., 1997).

Safety And Hazards

When handling 2’-Deoxycytidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

DNA methylation, an epigenetic modification, regulates gene transcription and maintains genome stability . DNA methyltransferase (DNMT) inhibitors can activate silenced genes at low doses and cause cytotoxicity at high doses . The ability of DNMT inhibitors to reverse epimutations is the basis of their use in novel strategies for cancer therapy .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CKTSBUTUHBMZGZ-SHYZEUOFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N3O4
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DSSTOX Substance ID

DTXSID70883620
Record name Cytidine, 2'-deoxy-
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Molecular Weight

227.22 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Deoxycytidine
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Solubility

870 mg/mL
Record name Deoxycytidine
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Product Name

2'-Deoxycytidine

CAS RN

951-77-9, 56905-41-0
Record name Deoxycytidine
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Melting Point

207 - 210 °C
Record name Deoxycytidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxycytidine
Reactant of Route 2
2'-Deoxycytidine
Reactant of Route 3
2'-Deoxycytidine
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2'-Deoxycytidine
Reactant of Route 5
2'-Deoxycytidine
Reactant of Route 6
2'-Deoxycytidine

Citations

For This Compound
56,700
Citations
LW Hertel, GB Boder, JS Kroin, SM Rinzel, GA Poore… - Cancer research, 1990 - AACR
A new pyrimidine antimetabolite, 2′,2′-difluorodeoxycytidine, Gemcitabine (LY188011, dFdCyd) has been synthesized and evaluated in experimental tumor models. dFdCyd is a very …
Number of citations: 945 aacrjournals.org
RL Momparler - Seminars in hematology, 2005 - Elsevier
The preclinical pharmacology of 5-aza-2′-deoxycytidine (decitabine, 5AZA-CdR) is reviewed. 5AZA-CdR, an analogue of deoxycytidine, is a prodrug that requires metabolic activation …
Number of citations: 252 www.sciencedirect.com
DS Shewach, TM Hahn, E Chang, LW Hertel… - Cancer research, 1994 - AACR
Difluorodeoxycytidine (dFdCyd) is a new antimetabolite with clinical activity in patients with solid tumors but not leukemias. We have studied the metabolism, cytotoxicity, and …
Number of citations: 309 aacrjournals.org
RL Momparler - Seminars in oncology, 2005 - Elsevier
… Molecular mechanism of action of 5-aza-2′-deoxycytidine (5-AZA-CdR). The incorporation … Response to 5-aza-2′-deoxycytidine treatment is summarized in text. The initial time in the …
Number of citations: 236 www.sciencedirect.com
RL Momparler, DY Bouffard, LF Momparler… - Anti-cancer …, 1997 - journals.lww.com
… activity of 5-aza-2'-deoxycytidine. 1-f-arabinofuranosylcytosine … Phase I study on 5-aza-2'-deoxycytidine in children with … P 5-Aza-2'-deoxycytidine induces terminal differentiation of …
Number of citations: 257 journals.lww.com
RS Seelan, P Mukhopadhyay, MM Pisano… - Drug metabolism …, 2018 - Taylor & Francis
… of 5-Methyl-2’deoxycytidine (A), 2-Deoxycytidine (B) and AzaD (5’-Aza-2’-deoxycytidine; (C) … arrow) is the site of methylation in 5-Methyl-2’-deoxycytidine (A). In AzaD, the C5 carbon is …
Number of citations: 77 www.tandfonline.com
M Milhem, N Mahmud, D Lavelle, H Araki, J DeSimone… - Blood, 2004 - ashpublications.org
… favoring differentiation in combination with 5aza 2′deoxycytidine (5azaD) and trichostatin A (… We have developed a model system to assess the role of 5aza 2′deoxycytidine (5azaD) …
Number of citations: 253 ashpublications.org
DW Young, HR Wilson - Acta Crystallographica Section B: Structural …, 1975 - scripts.iucr.org
In our conformational studies of nucleic acid components we have determined the crystal structure of 2'-deoxycytidine (CDR). It is of particular interest to compare the conformational …
Number of citations: 69 scripts.iucr.org
P Pourquier, C Gioffre, G Kohlhagen, Y Urasaki… - Clinical Cancer …, 2002 - AACR
Purpose: Gemcitabine-containing regimens are among standard therapies for the treatment of advanced non-small cell lung,pancreatic, or bladder cancers. Gemcitabine is a …
Number of citations: 141 aacrjournals.org
PK Chang, AD Welch - Journal of Medicinal Chemistry, 1963 - ACS Publications
… 5-Iodo-3',5'-di-0-acetyl-2-deoxycytidine.—To a solution of 5iododeoxycytidine (5 g., 0.014… 5-Iodo-2 -deoxycytidine 5-Phosphate.—A mixture of deoxycytidine 5 -phosphate (307.2 mg., …
Number of citations: 81 pubs.acs.org

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